Fluorescein-DBCO
Overview
Description
Fluorescein-DBCO is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent, containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
Synthesis Analysis
Fluorescein-DBCO is used in the synthesis of antibody-drug conjugates (ADCs). The DBCO group in Fluorescein-DBCO can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Molecular Structure Analysis
Fluorescein-DBCO is a fluorescein dye derivative containing a DBCO group . The molecular formula of Fluorescein-DBCO is C39H27N3O6S .Chemical Reactions Analysis
Fluorescein-DBCO can react with azide-bearing compounds or biomolecules to form a stable triazole linkage without a copper catalyst . This reaction is part of a strain-promoted alkyne-azide cycloaddition (SPAAC) .Physical And Chemical Properties Analysis
Fluorescein-DBCO has a molecular weight of 665.720 . It is used in the synthesis of antibody-drug conjugates (ADCs) and is a click chemistry reagent .Scientific Research Applications
Fluorescein-DBCO is a fluorescein dye labeling reagent containing a DBCO group . DBCO, or Dibenzocyclooctyne, is a compound that can react with azide-bearing compounds or biomolecules to form a stable triazole linkage without a copper catalyst . This reaction is part of a larger group of reactions known as Click Chemistry .
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Fluorescent Labeling of Biomolecules : In the field of biochemistry and molecular biology, Fluorescein-DBCO is used for the fluorescent labeling of azide-tagged biomolecules via Cu (I)-free strain-promoted Alkyne-Azide Click Chemistry (SPAAC) . The method involves reacting the DBCO group in Fluorescein-DBCO with azide groups in the biomolecule of interest . The result is a biomolecule tagged with a fluorescein dye, which can be visualized using fluorescence imaging techniques.
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Study of Biodistribution, Targeting Efficiency, and Cellular Uptake of Drugs : In the field of pharmacology and drug development, the presence of fluorescein in Fluorescein-DBCO allows researchers to visualize the Antibody-Drug Conjugates (ADCs) using fluorescence imaging techniques. This visualization capability helps in studying the biodistribution, targeting efficiency, and cellular uptake of the ADC.
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Microscopic Applications for Monitoring Living Cells : Fluorescein-DBCO can be used in various microscopic applications for monitoring living cells . Fluorescence microscopy has become a very powerful tool for modern cell biology, as it provides a window into the physiology of living cells at subcellular levels of resolution . This enables the study of diverse processes including protein location and associations, motility, and other phenomena such as ion transport and metabolism .
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Detection and Quantitation of Nucleic Acids or Proteins : Fluorescein-DBCO can be used in analytical aspects, i.e., detection and quantitation of nucleic acids or proteins for research or diagnostic purposes . The state-of-the-art microscopic technologies (CLSM, TIRF, TPFM, STED) and analytical methods (RT-PCR, next-gen sequencing, multiplexing, microarrays) are discussed .
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Research Progresses and Applications of Fluorescent Protein Antibodies : Since the discovery of fluorescent proteins (FPs), their rich fluorescence spectra and photochemical properties have promoted widespread biological research applications . FPs can be classified into green fluorescent protein (GFP) and its derivates, red fluorescent protein (RFP) and its derivates, and near-infrared FPs . With the continuous development of FPs, antibodies targeting FPs have emerged . The nanobody is a new type of antibody entirely composed of the variable domain of a heavy-chain antibody . Compared with conventional antibodies, these small and stable nanobodies can be expressed and functional in living cells .
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Immunological Applications : Fluorescein-DBCO can be used in immunological applications. For instance, if the organ donor’s lymphocytes are incubated with serum from the potential recipient of the graft, a mismatch can be easily identified by detecting bound immunoglobulins with a FITC-conjugated antihuman IgG antibody .
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Visualization of Physiological Processes : Fluorescein-DBCO can be used to visualize normal physiological processes with high temporal and spatial resolution . It enables researchers to detect multiple signals concomitantly, track single molecules in vivo, replace radioactive assays when possible, and shed light on many pathobiological processes underpinning disease states .
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Development of Nanobodies : With the continuous development of fluorescent proteins (FPs), antibodies targeting FPs have emerged . The nanobody is a new type of antibody entirely composed of the variable domain of a heavy-chain antibody . Compared with conventional antibodies, these small and stable nanobodies can be expressed and functional in living cells . They can easily access grooves, seams, or hidden antigenic epitopes on the surface of the target .
Safety And Hazards
When handling Fluorescein-DBCO, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .
properties
IUPAC Name |
1-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27N3O6S/c43-27-12-15-31-34(20-27)47-35-21-28(44)13-16-32(35)39(31)30-14-11-26(19-29(30)37(46)48-39)41-38(49)40-18-17-36(45)42-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-33(24)42/h1-8,11-16,19-21,43-44H,17-18,22H2,(H2,40,41,49) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEDVMJBPDYXLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein-DBCO |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.